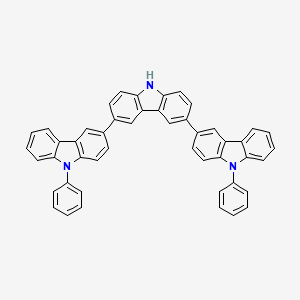

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole

Vue d'ensemble

Description

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is an organic compound . It appears as a white to almost white powder or crystal . It is an intermediate of OLED materials and can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Synthesis Analysis

The synthesis of “9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” typically involves organic synthesis methods . The specific preparation route and steps may involve multiple reactions and require further review of related literature .Molecular Structure Analysis

The molecular formula of “9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is C48H31N3 . Its molecular weight is 649.78 .Physical And Chemical Properties Analysis

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is a solid at 20°C . It is stored under inert gas and is air sensitive . Its melting point is 267°C .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole and its derivatives have been studied extensively for their application in organic light-emitting diodes (OLEDs). These compounds have been utilized as host materials due to their excellent photophysical properties and thermal stability. For instance, novel molecules like 9,9'-(5-(4-(4,6-diphenyl-1,3,5-triazin-2-yl) phenoxy) −1,3- phenylene) bis(9H-carbazole) exhibited both intramolecular and intermolecular charge transfer, enhancing OLED performance (Zhao et al., 2020). Moreover, these materials have been used to develop highly efficient blue thermally activated delayed fluorescence OLEDs, demonstrating their vast potential in the field (Karthik et al., 2020).

Photoluminescent Materials

The derivatives of 9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole have also shown strong photoluminescent properties. Compounds like 9,9'-diphenyl-9H,9'H−3,3'-bicarbazole and its brominated versions display significant fluorescence quantum yields, suggesting their utility in luminescent applications. These compounds' luminescent properties can be tuned by modifying the substituent groups, making them versatile for various applications (Tang et al., 2017).

Electronic and Hole-Transporting Materials

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole derivatives have been synthesized as new hole-transporting materials, demonstrating their potential in electronic applications. Materials like 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole have been compared with commercialized hole-transporting materials and found to have superior luminance efficiencies, indicating their effectiveness in electronic devices (Kim et al., 2008).

Safety and Hazards

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” may cause skin irritation and serious eye irritation . During handling, it’s recommended to wear protective gloves, eye protection, and face protection . If it comes into contact with skin or eyes, it’s advised to wash thoroughly with plenty of water . If irritation persists, seek medical advice or attention .

Orientations Futures

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is used as an intermediate in OLED materials . It can serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . This suggests potential future directions in the field of OLED technology.

Mécanisme D'action

Target of Action

The primary target of 9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole, also known as 3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, is the organic light-emitting diode (OLED) materials . It serves as an intermediate in the production of these materials .

Mode of Action

This compound interacts with its targets by serving as a source of electrons . It creates exciplexes, which are excited-state complexes formed by the interaction of a molecule in an electronic excited state with a molecule in the ground state .

Biochemical Pathways

The compound affects the biochemical pathways involved in the operation of OLED devices . It contributes to the creation of either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Result of Action

The result of the compound’s action is the creation of exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . This contributes to the overall functionality and efficiency of these devices.

Propriétés

IUPAC Name |

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNXOCRGAXKSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H31N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)

![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)